molecular formula C9H9NOS B8419477 5-Methoxy-2-(methylsulfanyl)benzonitrile

5-Methoxy-2-(methylsulfanyl)benzonitrile

Cat. No.: B8419477
M. Wt: 179.24 g/mol
InChI Key: UWYKIGLEVXMOED-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylsulfanyl)benzonitrile is a benzonitrile derivative of high interest in organic synthesis and pharmaceutical research. This compound features both methoxy and methylsulfanyl (methylthio) functional groups on an aromatic ring, making it a versatile building block or intermediate for the development of more complex molecules . Its structure is closely related to other research chemicals, such as 5-formyl-2-methylsulfanylbenzonitrile, which is cited in patent literature for its use in synthetic applications . The compound is intended for research and development purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-methoxy-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C9H9NOS/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3

InChI Key

UWYKIGLEVXMOED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Key Differences

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
5-Methoxy-2-(methylsulfanyl)benzonitrile 5-OCH₃, 2-SCH₃ C₉H₉NOS 179.24 (calc.) Balanced electronic effects; nitrile core
5-Amino-2-(methylsulfanyl)benzonitrile 5-NH₂, 2-SCH₃ C₈H₈N₂S 164.23 Amino group enhances nucleophilicity
5-Bromo-2-(methylsulfanyl)benzonitrile 5-Br, 2-SCH₃ C₇H₅BrN₂S 241.11 Bromine adds steric bulk and lipophilicity
5-Bromo-2-octyloxy-benzonitrile 5-Br, 2-O(CH₂)₇CH₃ C₁₅H₂₀BrNO 310.23 Long alkoxy chain increases hydrophobicity
5-Methoxy-2-(o-tolyloxy)benzonitrile 5-OCH₃, 2-O(C₆H₄-2-CH₃) C₁₅H₁₃NO₂ 239.27 Aromatic ether enhances rigidity
Key Observations:

Electronic Effects: The methoxy group in this compound acts as an electron donor, while the methylsulfanyl group provides mild electron withdrawal via its polarizable sulfur atom. This contrasts with 5-Amino-2-(methylsulfanyl)benzonitrile, where the amino group strongly donates electrons, increasing reactivity in electrophilic substitution reactions .

Solubility and Lipophilicity :

  • The octyloxy chain in 5-Bromo-2-octyloxy-benzonitrile significantly enhances lipophilicity (logP ~5.5 estimated), making it more suitable for lipid-rich environments compared to the moderately polar this compound (logP ~2.5 estimated) .
  • The methylsulfanyl group in the target compound offers better solubility in organic solvents than the sulfonamide derivatives (e.g., compounds in ) .

Thermal Stability :

  • Melting points for methylsulfanyl-containing analogs are generally lower (e.g., ~100–150°C inferred) compared to brominated derivatives like 5-Bromo-2-(methylsulfanyl)benzonitrile (mp >150°C estimated) due to reduced molecular symmetry .

Preparation Methods

Synthesis of 2-Chloro-5-methoxybenzonitrile

The precursor 2-chloro-5-methoxybenzonitrile is synthesized via cyanation of 2-chloro-5-methoxybenzaldehyde. This involves:

  • Oxime Formation : Treatment of 2-chloro-5-methoxybenzaldehyde with hydroxylamine hydrochloride in ethanol yields the corresponding oxime.

  • Dehydration : The oxime is dehydrated using phosphorus pentachloride (PCl₅) in dichloromethane to form the nitrile.

Reaction Conditions :

  • Temperature: 0–25°C for oxime formation; reflux for dehydration.

  • Yield: ~80% (combined steps).

Thiolation with Methanethiol

The chloro substituent at the 2-position is replaced with a methylsulfanyl group via nucleophilic aromatic substitution (SNAr). This method adapts protocols from benzisothiazolone syntheses:

Procedure :

  • Substrate : 2-Chloro-5-methoxybenzonitrile (1 equiv).

  • Reagents : Sodium methanethiolate (1.2 equiv), phase-transfer catalyst (benzyltriethylammonium chloride, 0.1 equiv).

  • Solvent System : Toluene/water (2:1 v/v).

  • Base : Potassium hydroxide (2 equiv).

  • Conditions : 80°C, 12 hours under nitrogen.

Workup :

  • Separate organic layer, wash with brine, and dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 72–85%.

Direct Functionalization of 5-Methoxybenzonitrile

Directed Ortho-Metalation

This method leverages directed ortho-lithiation to introduce the methylsulfanyl group at the 2-position:

Steps :

  • Lithiation : Treat 5-methoxybenzonitrile with lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at -78°C.

  • Quenching : Add dimethyl disulfide (1.5 equiv) to the lithiated intermediate.

Reaction Conditions :

  • Temperature: -78°C to room temperature.

  • Yield: 65–70%.

Limitations : Requires strict anhydrous conditions and specialized handling of LDA.

Copper-Mediated C–S Coupling

A Ullmann-type coupling introduces the methylsulfanyl group using a copper catalyst:

Procedure :

  • Substrate : 5-Methoxy-2-iodobenzonitrile (1 equiv).

  • Reagents : Methanethiol (1.2 equiv), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 110°C, 24 hours.

Workup :

  • Dilute with water, extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water).

Yield : 60–68%.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Nucleophilic Substitution2-Chloro-5-methoxybenzonitrileNaSCH₃, phase-transfer catalyst72–85High yield, scalableRequires synthesis of chloro precursor
Directed Lithiation5-MethoxybenzonitrileLDA, (CH₃S)₂65–70Direct functionalizationSensitive conditions, low yield
Copper-Mediated Coupling5-Methoxy-2-iodobenzonitrileCuI, methanethiol60–68Broad substrate toleranceLong reaction time, moderate yield

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may decompose sensitive nitriles.

  • Two-phase systems (toluene/water) improve phase-transfer catalysis efficiency.

Temperature and Time

  • SNAr : Optimal at 80°C for 12 hours.

  • Lithiation : Requires cryogenic conditions (-78°C) to prevent side reactions.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 7.45 (d, J=8.5 Hz, 1H, ArH), 6.95 (dd, J=8.5, 2.5 Hz, 1H, ArH), 6.85 (d, J=2.5 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃).

  • IR : ν 2220 cm⁻¹ (C≡N), 1250 cm⁻¹ (C–O–CH₃), 650 cm⁻¹ (C–S).

Industrial Scalability Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale production due to reagent availability.

  • Safety : Methanethiol requires handling in sealed systems to avoid toxicity.

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for C–H sulfanylation, though yields remain suboptimal (40–50%) .

Q & A

Q. Q1. What are standard synthetic routes for 5-Methoxy-2-(methylsulfanyl)benzonitrile, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or C–H activation strategies. For example, thiolation of a methoxybenzonitrile precursor using methylsulfanyl sources (e.g., NaSMe or S-methylisothiourea) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound .

  • Purity Optimization:
    • Use column chromatography (n-hexane/EtOAc gradients) for purification .
    • Monitor reaction progress via TLC and confirm purity by HPLC (>95% by area normalization).
    • Key intermediates should be characterized by ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts .

Q. Q2. How should researchers interpret conflicting NMR data for this compound across studies?

Methodological Answer: Discrepancies in NMR chemical shifts (δ) may arise from solvent effects, concentration, or instrument calibration. For example:

  • Example Data Comparison:

    Proton Environmentδ in CDCl₃ (Study A) δ in DMSO-d₆ (Study B)
    Methoxy (-OCH₃)3.83 ppm3.88 ppm
    Aromatic protons7.05–7.38 ppm7.19–8.84 ppm
    To resolve conflicts:
    • Re-run NMR under standardized conditions (solvent, temperature).
    • Cross-reference with computational predictions (DFT) .

Advanced Research Questions

Q. Q3. What catalytic systems enhance the efficiency of introducing methylsulfanyl groups into methoxybenzonitrile scaffolds?

Methodological Answer: Transition metal catalysts like Ru or Co enable direct C–H sulfenylation, avoiding pre-functionalized substrates:

  • Ru-Catalyzed Protocol :
    • Catalyst: [RuCl₂(p-cymene)]₂.
    • Ligand: Pyridine derivatives.
    • Yield: ~80–90% with >20:1 regioselectivity.
    • Mechanistic Insight: The catalyst activates the C–H bond ortho to the nitrile group, followed by coupling with methylsulfanyl donors .

Q. Q4. How do solvent polarity and substituent effects influence the compound’s stability in cross-coupling reactions?

Methodological Answer:

  • Solvent Effects:
    • High-polarity solvents (e.g., DMF, DMSO) stabilize intermediates but may promote hydrolysis of the nitrile group. Use aprotic solvents (e.g., THF) for Suzuki-Miyaura couplings .
  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -CN) enhance stability under acidic conditions but reduce nucleophilicity. Adjust reaction pH (6–8) to balance reactivity and stability .

Data Contradiction Analysis

Q. Q5. How can researchers address inconsistencies in reported reaction yields for methylsulfanyl-functionalized benzonitriles?

Methodological Answer: Yield variations often stem from:

  • Oxygen Sensitivity: Methylsulfanyl groups oxidize readily. Use inert atmospheres (N₂/Ar) and degassed solvents .
  • Catalyst Loading: Optimize metal catalyst (e.g., Pd, Ru) concentrations (1–5 mol%) and ligand ratios (1:1 to 1:3) .
  • Validation Step: Replicate reported conditions with internal controls (e.g., known substrates) to isolate protocol-specific variables .

Characterization and Computational Modeling

Q. Q6. What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • HRMS-ESI: Confirm molecular ion [M+H]⁺ (e.g., m/z = 242.0634) .
  • 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals and assign methoxy/methylsulfanyl environments .
  • X-ray Crystallography: Resolve steric effects of the methylsulfanyl group on molecular packing (if crystalline) .

Ecological and Safety Considerations

Q. Q7. What are the recommended safety protocols for handling methylsulfanyl-containing nitriles?

Methodological Answer:

  • Toxicity Mitigation:
    • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential cyanide release under decomposition .
    • Neutralize waste with H₂O₂ to oxidize residual thiols .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

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